Cas no 852388-71-7 (N'-hydroxy-2-(1-methyl-1H-1,3-benzodiazol-2-yl)ethanimidamide)

N'-hydroxy-2-(1-methyl-1H-1,3-benzodiazol-2-yl)ethanimidamide structure
852388-71-7 structure
商品名:N'-hydroxy-2-(1-methyl-1H-1,3-benzodiazol-2-yl)ethanimidamide
CAS番号:852388-71-7
MF:C10H12N4O
メガワット:204.228
CID:3108016
PubChem ID:9687045

N'-hydroxy-2-(1-methyl-1H-1,3-benzodiazol-2-yl)ethanimidamide 化学的及び物理的性質

名前と識別子

    • (1Z)-N'-hydroxy-2-(1-methyl-1H-benzimidazol-2-yl)ethanimidamide
    • N'-hydroxy-2-(1-methyl-1H-1,3-benzodiazol-2-yl)ethanimidamide
    • (Z)-N'-hydroxy-2-(1-methyl-1H-1,3-benzodiazol-2-yl)ethanimidamide
    • BBL030576
    • AKOS005135656
    • N'-hydroxy-2-(1-methylbenzimidazol-2-yl)ethanimidamide
    • 852388-71-7
    • STL146703
    • VS-09904
    • HMS1748J03
    • EN300-12601
    • SR-01000065815-1
    • ALBB-035252
    • SR-01000065815
    • 1H-benzimidazole-2-ethanimidamide, N'-hydroxy-1-methyl-
    • MDL: MFCD18533612
    • インチ: InChI=1S/C10H12N4O/c1-14-8-5-3-2-4-7(8)12-10(14)6-9(11)13-15/h2-5,15H,6H2,1H3,(H2,11,13)
    • InChIKey: GPCCQUBMGXQCPH-UHFFFAOYSA-N

計算された属性

  • せいみつぶんしりょう: 204.10111102Da
  • どういたいしつりょう: 204.10111102Da
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 15
  • 回転可能化学結合数: 2
  • 複雑さ: 256
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 1
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 76.4Ų
  • 疎水性パラメータ計算基準値(XlogP): 0.5

N'-hydroxy-2-(1-methyl-1H-1,3-benzodiazol-2-yl)ethanimidamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-12601-2.5g
N'-hydroxy-2-(1-methyl-1H-1,3-benzodiazol-2-yl)ethanimidamide
852388-71-7 95%
2.5g
$560.0 2023-02-09
Enamine
EN300-12601-0.1g
N'-hydroxy-2-(1-methyl-1H-1,3-benzodiazol-2-yl)ethanimidamide
852388-71-7 95%
0.1g
$92.0 2023-02-09
Enamine
EN300-12601-0.5g
N'-hydroxy-2-(1-methyl-1H-1,3-benzodiazol-2-yl)ethanimidamide
852388-71-7 95%
0.5g
$208.0 2023-02-09
Enamine
EN300-12601-1000mg
N'-hydroxy-2-(1-methyl-1H-1,3-benzodiazol-2-yl)ethanimidamide
852388-71-7 95.0%
1000mg
$267.0 2023-10-02
A2B Chem LLC
AV30523-5g
N'-hydroxy-2-(1-methyl-1H-1,3-benzodiazol-2-yl)ethanimidamide
852388-71-7 95%
5g
$1134.00 2024-04-19
Enamine
EN300-12601-10000mg
N'-hydroxy-2-(1-methyl-1H-1,3-benzodiazol-2-yl)ethanimidamide
852388-71-7 95.0%
10000mg
$2154.0 2023-10-02
Enamine
EN300-12601-100mg
N'-hydroxy-2-(1-methyl-1H-1,3-benzodiazol-2-yl)ethanimidamide
852388-71-7 95.0%
100mg
$92.0 2023-10-02
1PlusChem
1P019OJF-50mg
N'-hydroxy-2-(1-methyl-1H-1,3-benzodiazol-2-yl)ethanimidamide
852388-71-7 95%
50mg
$135.00 2024-04-21
1PlusChem
1P019OJF-250mg
N'-hydroxy-2-(1-methyl-1H-1,3-benzodiazol-2-yl)ethanimidamide
852388-71-7 95%
250mg
$219.00 2024-04-21
1PlusChem
1P019OJF-10g
N'-hydroxy-2-(1-methyl-1H-1,3-benzodiazol-2-yl)ethanimidamide
852388-71-7 95%
10g
$2725.00 2023-12-16

N'-hydroxy-2-(1-methyl-1H-1,3-benzodiazol-2-yl)ethanimidamide 関連文献

N'-hydroxy-2-(1-methyl-1H-1,3-benzodiazol-2-yl)ethanimidamideに関する追加情報

N'-hydroxy-2-(1-methyl-1H-1,3-benzodiazol-2-yl)ethanimidamide (CAS No. 852388-71-7): A Comprehensive Overview

N'-hydroxy-2-(1-methyl-1H-1,3-benzodiazol-2-yl)ethanimidamide (CAS No. 852388-71-7) is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmacology. This compound, often referred to by its IUPAC name, is a derivative of benzodiazepine and exhibits unique pharmacological properties that make it a subject of ongoing research. This article provides a detailed overview of the compound, including its chemical structure, synthesis methods, biological activities, and potential therapeutic applications.

Chemical Structure and Synthesis

The chemical structure of N'-hydroxy-2-(1-methyl-1H-1,3-benzodiazol-2-yl)ethanimidamide is characterized by a benzodiazepine ring system substituted with a methyl group at the 1-position and an N'-hydroxyethanimidamide moiety at the 2-position. The benzodiazepine ring is a seven-membered heterocyclic structure containing two nitrogen atoms, which imparts significant stability and reactivity to the molecule. The N'-hydroxyethanimidamide group adds further complexity and functionality to the compound.

The synthesis of N'-hydroxy-2-(1-methyl-1H-1,3-benzodiazol-2-yl)ethanimidamide typically involves multi-step reactions. One common approach is to start with a substituted benzene derivative and undergo a series of transformations, including cyclization to form the benzodiazepine ring, followed by functional group manipulations to introduce the N'-hydroxyethanimidamide moiety. Recent advancements in synthetic methodologies have led to more efficient and scalable routes for the production of this compound, making it more accessible for research and development purposes.

Biological Activities

N'-hydroxy-2-(1-methyl-1H-1,3-benzodiazol-2-yl)ethanimidamide has been studied for its diverse biological activities. One of the most notable properties is its potential as an inhibitor of specific enzymes involved in various physiological processes. For instance, it has been shown to inhibit certain kinases and phosphatases, which are key regulators of cellular signaling pathways. This inhibition can lead to modulated cell proliferation, differentiation, and apoptosis.

Recent studies have also explored the anti-inflammatory and neuroprotective effects of N'-hydroxy-2-(1-methyl-1H-1,3-benzodiazol-2-yl)ethanimidamide. In vitro experiments have demonstrated that it can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in immune cells. Additionally, in vivo studies in animal models have shown that this compound can protect neurons from oxidative stress and neurodegeneration, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Pharmacological Properties

The pharmacological properties of N'-hydroxy-2-(1-methyl-1H-1,3-benzodiazol-2-yl)ethanimidamide are influenced by its chemical structure. The presence of the N'-hydroxy group confers polarity to the molecule, which affects its solubility and bioavailability. Studies have shown that this compound has good oral bioavailability and can cross the blood-brain barrier efficiently, making it suitable for central nervous system (CNS) applications.

In terms of pharmacokinetics, N'-hydroxy-2-(1-methyl-1H-1,3-benzodiazol-2-yl)ethanimidamide exhibits favorable properties such as moderate plasma protein binding and low clearance rates. These characteristics contribute to its prolonged half-life in vivo, which is advantageous for sustained therapeutic effects. However, further research is needed to optimize dosing regimens and minimize potential side effects.

Potential Therapeutic Applications

The unique biological activities of N'-hydroxy-2-(1-methyl-1H-1,3-benzodiazol-2-yl)ethanimidamide have led to its exploration in various therapeutic areas. One promising application is in the treatment of cancer. Preclinical studies have shown that this compound can inhibit tumor growth by targeting specific signaling pathways involved in cell proliferation and survival. For example, it has been found to induce apoptosis in cancer cells while sparing normal cells.

In addition to cancer therapy, N'-hydroxy-2-(1-methyl-1H-1,3-benzodiazol-2-y l)ethanimidamide has potential applications in neurology. Its ability to protect neurons from oxidative stress and reduce inflammation makes it a candidate for treating neurodegenerative diseases. Clinical trials are currently underway to evaluate its efficacy in these conditions.

Conclusion

N'-hydroxy - 2 - ( 1 - methyl - 1 H - 1 , 3 - benzod iazol - 2 - yl ) ethanim idam ide strong > (CAS No . 85 2388 - 7 7 ) is a complex synthetic compound with diverse biological activities . Its unique chemical structure , coupled with its favorable pharmacological properties , makes it an attractive candidate for various therapeutic applications . Ongoing research continues to uncover new insights into its mechanisms of action , paving the way for potential breakthroughs in cancer therapy , neuroprotection , and other areas . As more data becomes available , this compound may prove to be a valuable addition to the arsenal of drugs used in modern medicine . p >

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